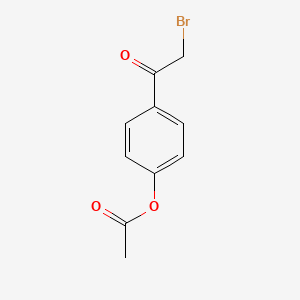

4-(2-Bromoacetyl)phenyl acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

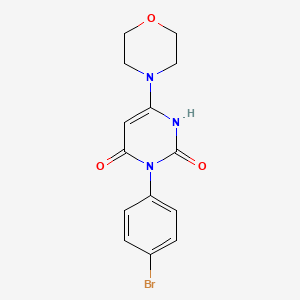

4-(2-Bromoacetyl)phenyl acetate, also known as 2-bromoacetophenone, is an organic compound that is used in various scientific research applications. It is an important reagent in the synthesis of organic compounds and can be used as a catalyst in organic reactions. The compound is also used in the production of pharmaceuticals, cosmetics, and other industrial products.

Applications De Recherche Scientifique

Antimicrobial Properties

4-(2-Bromoacetyl)phenyl acetate and its derivatives have shown promising results in antimicrobial research. For instance, Farag et al. (2008) synthesized N-phenylpyrazole derivatives including 4-(2-bromoacetyl)-5-methyl-1-phenyl-3-phenylcarbamoyl-1H-pyrazole, demonstrating significant inhibitory effects against pathogenic yeast and moulds, comparable or superior to reference drugs. This points towards its potential as a therapeutic antifungal agent in the phenylpyrazole system (Farag et al., 2008).

Application in Liquid Crystal Display Materials

This compound is a key intermediate in the synthesis of materials for liquid crystal displays. Guo-du (2001) investigated the synthesis of 4-bromo-4'-hydroxybiphenyl, utilizing bromination of phenyl acetate, demonstrating its industrial significance in display technology (Guo-du, 2001).

Role in Synthesizing Heterocyclic Compounds

Darwish et al. (2014) used this compound derivatives in synthesizing new heterocyclic compounds with antimicrobial properties. These compounds were evaluated for their antibacterial and antifungal activities and showed promising results, indicating their potential in developing new antimicrobial agents (Darwish et al., 2014).

Utilization in Molecular Structure Analysis

Research by Fun et al. (2012) on 4-Bromoacetyl-3-phenylsydnone, a compound related to this compound, provided insights into molecular structures through crystallography. Their work contributes to understanding the interactions and configurations of such molecules (Fun et al., 2012).

Anticancer Activity

Bera et al. (2021) explored the antitumor activity of a compound derived from 4-(2-bromoacetyl)benzonitrile, which is closely related to this compound. Their study demonstrated potential anticancer activity against U937 human monocytic cells, suggesting its relevance in cancer research (Bera et al., 2021).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of 4-(2-Bromoacetyl)phenyl acetate is Prostaglandin G/H synthase 1 . This enzyme plays a crucial role in the conversion of arachidonate to prostaglandin H2 (PGH2), a committed step in prostanoid synthesis . It is involved in the constitutive production of prostanoids, particularly in the stomach and platelets .

Mode of Action

It is known that bromoacetyl groups can participate innucleophilic substitution reactions . In these reactions, the bromoacetyl group acts as an electrophile, reacting with nucleophiles present in the target molecule . This can lead to changes in the target molecule’s structure and function .

Biochemical Pathways

It is likely that the compound affects pathways involving its target, prostaglandin g/h synthase 1 . This enzyme is involved in the synthesis of prostanoids, which are bioactive lipids that play roles in various physiological processes, including inflammation, platelet aggregation, and gastric acid secretion .

Pharmacokinetics

Bromoacetyl groups are electrophilic and can react with nucleophiles in the body, potentially affecting the compound’s distribution and metabolism .

Result of Action

Given its target, the compound may influence processes regulated by prostanoids, such as inflammation, platelet aggregation, and gastric acid secretion .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity may be influenced by the pH of its environment . Additionally, the presence of nucleophiles in the body can affect the compound’s reactivity and thus its mode of action .

Propriétés

IUPAC Name |

[4-(2-bromoacetyl)phenyl] acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO3/c1-7(12)14-9-4-2-8(3-5-9)10(13)6-11/h2-5H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPCDJZGDCHUTIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C(=O)CBr |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Fluorophenyl)methylsulfanyl]-1-methylsulfonyl-4,5-dihydroimidazole](/img/structure/B3009629.png)

![N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-chloro-6-fluorobenzamide](/img/structure/B3009631.png)

![tert-butyl N-[3,5-bis(trifluoromethyl)phenyl]carbamate](/img/structure/B3009635.png)

![4-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]butanamide](/img/structure/B3009641.png)

![(3Z)-3-[(2-hydroxy-3-methoxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B3009646.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)acetamide](/img/structure/B3009650.png)

![2-(2,4-dichlorophenoxy)-N-[2-(2,3-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B3009652.png)